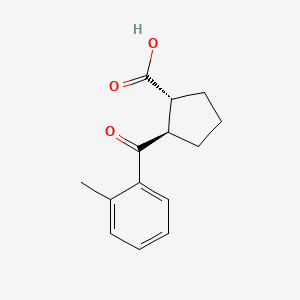

trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid

Description

Properties

IUPAC Name |

(1R,2R)-2-(2-methylbenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-9-5-2-3-6-10(9)13(15)11-7-4-8-12(11)14(16)17/h2-3,5-6,11-12H,4,7-8H2,1H3,(H,16,17)/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCFJOOWFROHYMP-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)[C@@H]2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641322 | |

| Record name | (1R,2R)-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733740-79-9 | |

| Record name | rel-(1R,2R)-2-(2-Methylbenzoyl)cyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=733740-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2R)-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table 1: Typical Reaction Conditions for Synthesis

| Parameter | Typical Condition |

|---|---|

| Reactants | 2-Methylbenzoyl chloride, cyclopentanone |

| Base | Sodium hydroxide or pyridine |

| Solvent | Dichloromethane, THF |

| Temperature | 0°C to 25°C |

| Reaction Time | 2 to 6 hours |

| Work-up | Acidification with dilute HCl |

| Product Isolation | Crystallization or extraction |

Industrial Production Methods

In industrial settings, the synthesis is scaled up with attention to:

- Optimization of Reactant Ratios: To maximize yield and minimize by-products.

- Use of Continuous Flow Reactors: These allow precise control over reaction time, temperature, and mixing, improving reproducibility and safety.

- Automation: Automated dosing and monitoring systems ensure consistent quality.

- Purification: Industrial purification often involves recrystallization or chromatographic techniques to achieve high purity.

The industrial process emphasizes environmental and economic factors, such as solvent recycling and minimizing hazardous waste.

Mechanistic Insights and Reaction Pathway

The reaction proceeds via a nucleophilic acyl substitution mechanism:

- The enolate form of cyclopentanone attacks the electrophilic carbonyl carbon of 2-methylbenzoyl chloride.

- Formation of a tetrahedral intermediate.

- Elimination of chloride ion leads to the ketone intermediate.

- Subsequent hydrolysis and acidification yield the carboxylic acid.

The trans stereochemistry arises from the preferred conformation and steric interactions during the ring closure and substitution steps.

Research Findings and Optimization Studies

Recent research has focused on:

- Catalyst Effects: Use of mild bases and phase-transfer catalysts to improve stereoselectivity and yield.

- Solvent Effects: Polar aprotic solvents enhance reaction rates and selectivity.

- Temperature Control: Lower temperatures favor the trans isomer formation by minimizing side reactions.

- Green Chemistry Approaches: Employing solvent-free or aqueous media to reduce environmental impact.

Summary Table of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Acylation with 2-methylbenzoyl chloride | Reaction with cyclopentanone under basic conditions, followed by acidification | High yield, stereoselective | Requires careful temperature control |

| Use of pyridine as base | Pyridine acts as both base and solvent, facilitating reaction | Simplifies reaction setup | Pyridine toxicity concerns |

| Continuous flow synthesis | Industrial scale with automated control | Consistent quality, scalable | Requires specialized equipment |

| Catalytic improvements | Use of phase-transfer catalysts or mild bases | Improved selectivity and yield | Catalyst cost and removal |

| Green chemistry modifications | Solvent-free or aqueous media reactions | Environmentally friendly | May require longer reaction times |

Chemical Reactions Analysis

Types of Reactions

Trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Various benzoyl derivatives.

Scientific Research Applications

Chemical Synthesis

Organic Synthesis Applications:

The compound serves as an important building block in organic synthesis. Its unique structure allows for various transformations, making it useful in the development of complex molecules. The presence of the carboxylic acid and the methylbenzoyl group enhances its reactivity in several chemical reactions, including:

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Amidation: It can react with amines to form amides, which are crucial intermediates in pharmaceutical synthesis.

- Arylation Reactions: The compound can undergo C–H arylation reactions, allowing for the introduction of aryl groups into the cyclopentane framework, which is valuable for modifying biological activity .

Medicinal Chemistry

Pharmacological Potential:

Research has indicated that trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid may exhibit various biological activities due to its structural features. Some key areas of interest include:

- Enzyme Inhibition: The compound has been studied for its potential to inhibit enzymes involved in metabolic pathways, which could be beneficial in treating conditions such as diabetes and cancer. For example, cyclopentane derivatives have shown promise as inhibitors for specific aldose reductases, which are implicated in diabetic complications .

- Anticancer Activity: Preliminary studies suggest that this compound may modulate pathways associated with cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapeutics .

Biochemical Research

Biocatalysis:

The compound has been utilized in studies involving biocatalysts for the transformation of carbon dioxide into carboxylic acids. This application highlights its relevance in sustainable chemistry and carbon capture technologies. Researchers have explored using this compound as a substrate for biocatalytic reactions that aim to reduce greenhouse gas emissions while producing valuable chemical feedstocks .

Case Studies

Mechanism of Action

The mechanism by which trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. Detailed studies on its binding affinity and specificity are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Trans-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid: Similar structure with a methoxy group instead of a methyl group.

Trans-2-(2-Chlorobenzoyl)cyclopentane-1-carboxylic acid: Contains a chlorine atom in place of the methyl group.

Uniqueness

Trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Biological Activity

Trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C14H16O3 and a molecular weight of 232.27 g/mol. The compound features a cyclopentane ring substituted with a carboxylic acid and a 2-methylbenzoyl group, which contributes to its unique reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, influencing cellular processes such as inflammation and pain response. Ongoing studies are focused on elucidating the precise binding affinities and specificities of this compound with its targets.

Therapeutic Potential

Research indicates that this compound may exhibit several therapeutic properties:

- Anti-inflammatory effects : The compound has shown promise in modulating inflammatory pathways, potentially offering relief in conditions characterized by excessive inflammation.

- Analgesic properties : Initial studies suggest it may reduce pain through its interaction with pain receptors.

Case Studies

- Antiplatelet Activity : A study on similar compounds demonstrated that certain derivatives exhibited antiplatelet aggregation activity in vitro, suggesting potential cardiovascular benefits .

- Cytoprotective Effects : Compounds related to this compound have been tested for their ability to protect against ethanol-induced gastric lesions in animal models, indicating possible gastroprotective properties .

- Blood Pressure Regulation : Some derivatives have been evaluated for their ability to lower systemic blood pressure in vivo, which could be relevant for developing antihypertensive therapies .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid | C14H16O3 | Anti-inflammatory, analgesic |

| trans-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid | C14H16O3 | Antiplatelet aggregation |

| trans-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid | C15H18O4 | Cytoprotective effects |

Q & A

Q. How can researchers optimize the synthesis of trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid to improve yield and purity?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation to introduce the methylbenzoyl group, followed by cyclopentane ring formation and carboxylation. Key steps include:

- Friedel-Crafts Reaction : Use a Lewis acid catalyst (e.g., AlCl₃) to couple 2-methylbenzoyl chloride with a cyclopentane precursor. Optimize reaction temperature (60–80°C) and stoichiometry to minimize byproducts .

- Carboxylation : Introduce the carboxylic acid group via CO₂ insertion under high pressure (3–5 atm) in the presence of a base (e.g., NaOH) to stabilize intermediates .

- Purification : Employ silica gel chromatography (ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the trans isomer. Monitor purity via HPLC (C18 column, 1.0 mL/min flow rate, UV detection at 254 nm) .

Q. What analytical techniques are recommended for characterizing the stereochemical configuration of this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® AD-H column with a hexane/isopropanol (90:10) mobile phase to resolve enantiomers. Retention time differences ≥1.5 minutes confirm stereochemical purity .

- Nuclear Overhauser Effect (NOE) NMR : Irradiate the methylbenzoyl proton and observe NOE correlations with cyclopentane protons to confirm the trans configuration .

- Polarimetry : Measure specific rotation ([α]D²⁵) and compare with literature values for cis/trans isomers (e.g., trans isomers typically exhibit lower optical rotation due to symmetry) .

Advanced Research Questions

Q. How can enantiomeric separation be achieved for this compound, and what challenges are associated with this process?

- Methodological Answer :

- Chiral Stationary Phases (CSPs) : Use cellulose tris(3,5-dimethylphenylcarbamate)-coated columns for high-resolution separation. Adjust mobile phase pH (4.5–5.5) to enhance enantiomer solubility and reduce peak tailing .

- Challenges :

- Low Solubility : High lipophilicity (LogP ≈3.0) necessitates polar organic modifiers (e.g., 0.1% trifluoroacetic acid in acetonitrile) .

- Scale-Up Limitations : Preparative HPLC may require >20 theoretical plates for industrial-scale separation, increasing cost and time .

Q. What computational methods are suitable for predicting the biological activity and metabolic stability of this compound?

- Methodological Answer :

- Quantitative Structure-Property Relationship (QSPR) : Train models using descriptors like molecular weight (262.3 g/mol), topological polar surface area (54.4 Ų), and LogP (predicted 3.02) to predict absorption and cytochrome P450 interactions .

- Molecular Docking : Simulate binding to target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina. Prioritize conformations with Gibbs free energy ≤-7.0 kcal/mol and hydrogen bonding to active-site residues .

- Metabolic Stability Assays : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS. Use NADPH cofactors to assess Phase I oxidation pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields of this compound derivatives?

- Methodological Answer :

- Variable Catalytic Efficiency : Compare AlCl₃ vs. BF₃·Et₂O in Friedel-Crafts reactions. BF₃·Et₂O may improve yields (≥75%) but requires anhydrous conditions, whereas AlCl₃ is moisture-tolerant but less efficient (50–60% yield) .

- Byproduct Formation : Use GC-MS to identify side products (e.g., cis isomers or decarboxylated derivatives). Optimize reaction time (≤24 hours) to minimize degradation .

- Reproducibility : Standardize solvent purity (e.g., HPLC-grade toluene) and substrate ratios (1:1.2 for acyl chloride:cyclopentane precursor) across labs .

Experimental Design Considerations

Q. What in vitro assays are recommended to evaluate the anti-inflammatory potential of this compound?

- Methodological Answer :

- COX-2 Inhibition Assay : Measure IC₅₀ values using a fluorometric kit (e.g., Cayman Chemical). Pre-incubate compounds with recombinant COX-2 and arachidonic acid, then quantify prostaglandin E₂ via ELISA .

- NF-κB Luciferase Reporter Assay : Transfect RAW 264.7 macrophages with a NF-κB-responsive luciferase plasmid. Treat cells with LPS (1 µg/mL) and test compound (10–100 µM). Normalize luminescence to protein content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.